6-(tert-Butyl)indoline
CAS No.: 261711-90-4
Cat. No.: VC21204509
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 261711-90-4 |
---|---|
Molecular Formula | C12H17N |
Molecular Weight | 175.27 g/mol |
IUPAC Name | 6-tert-butyl-2,3-dihydro-1H-indole |
Standard InChI | InChI=1S/C12H17N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3 |
Standard InChI Key | FXADKCMBPNFSJC-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC2=C(CCN2)C=C1 |
Canonical SMILES | CC(C)(C)C1=CC2=C(CCN2)C=C1 |
Structural Characteristics and Basic Properties
Chemical Structure and Classification
6-(tert-Butyl)indoline consists of a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing saturated ring. The distinguishing feature is the tert-butyl group attached at position 6 of the benzene portion of the indoline core. This structural arrangement confers unique physical and chemical properties that differentiate it from unsubstituted indoline and related heterocycles.
The chemical formula of 6-(tert-Butyl)indoline is C12H17N, with a molecular weight of 175.27 g/mol. The compound features a secondary amine (N-H) in the five-membered ring and a bulky tert-butyl group that significantly influences its three-dimensional structure and reactivity patterns.
Table 1: Structural Information for 6-(tert-Butyl)indoline
Parameter | Value |
---|---|
Chemical Formula | C12H17N |
Molecular Weight | 175.27 g/mol |
Structural Classification | Indoline derivative |
Key Functional Groups | Secondary amine (N-H), tert-butyl substituent |
Ring System | Bicyclic (benzene fused with saturated pyrrolidine) |
Physical Properties
Based on the structural features and comparison with related indoline derivatives, 6-(tert-Butyl)indoline is expected to exhibit the following physical properties:
Table 2: Predicted Physical Properties of 6-(tert-Butyl)indoline
Property | Predicted Characteristic | Basis for Prediction |
---|---|---|
Physical State (25°C) | Colorless to pale yellow liquid or solid | Typical for indoline derivatives |
Boiling Point | >220°C (higher than unsubstituted indoline) | Increased molecular weight due to tert-butyl group |
Solubility | High in organic solvents, poor in water | Lipophilic nature of the tert-butyl substituent |
LogP | Approximately 3.2-3.8 | Higher than unsubstituted indoline due to hydrophobic tert-butyl group |
Odor | Characteristic, possibly amine-like | Typical for nitrogen-containing heterocycles |
Synthetic Approaches
Synthetic Approach | Key Steps | Advantages/Challenges |
---|---|---|
Direct Friedel-Crafts Alkylation | Reaction of indoline with tert-butyl halide using Lewis acid catalysts | Challenge: Controlling regioselectivity at position 6 |
Reduction of 6-(tert-Butyl)indole | Catalytic hydrogenation of the corresponding indole derivative | Advantage: Mild conditions; Challenge: Selective reduction |
Cyclization of Pre-functionalized Precursors | Intramolecular C-N bond formation from appropriately substituted aniline derivatives | Advantage: Better control of substitution pattern |
Radical tert-Butylation | Radical-mediated introduction of tert-butyl group to indoline | Challenge: Precise positional control |
Industrial Production Considerations
For large-scale synthesis, factors such as cost-effectiveness, environmental impact, and scalability would be critical. The use of catalytic methods and green chemistry approaches would be preferred over traditional methods that employ stoichiometric amounts of reagents or generate significant waste.
Chemical Reactivity and Reactions
Influence of Structural Features on Reactivity
The reactivity of 6-(tert-Butyl)indoline is influenced by two key structural features:
-
The indoline nitrogen, which functions as a nucleophilic center
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The tert-butyl group, which imparts steric hindrance and electronic effects
These features lead to distinctive reactivity patterns that differ from both unsubstituted indoline and other indoline derivatives with different substituents.
Key Reaction Types
Table 4: Predicted Reactivity Patterns of 6-(tert-Butyl)indoline
Reaction Type | Expected Behavior | Influencing Factors |
---|---|---|
N-Functionalization | Facile reactions with electrophiles (alkyl halides, acyl chlorides) | Nucleophilicity of the secondary amine |
Electrophilic Aromatic Substitution | Directed primarily to positions 5 and 7 | Electronic and steric effects of tert-butyl group |
Oxidation | Conversion to 6-(tert-butyl)indole under oxidizing conditions | Oxidizable C-N bond in the saturated ring |
Reduction | Limited further reduction under standard conditions | Already saturated pyrrolidine ring |
Deprotonation | N-H deprotonation with strong bases | Moderate acidity of the N-H proton |
Spectroscopic Characteristics
NMR Spectroscopic Features
The 1H NMR spectrum of 6-(tert-Butyl)indoline would show distinctive signals that could serve as diagnostic features for structural confirmation:
Table 5: Predicted 1H NMR Spectral Features
Proton Type | Expected Chemical Shift (ppm) | Multiplicity and Integration | Distinctive Features |
---|---|---|---|
tert-Butyl CH3 | 1.3-1.4 | Singlet (9H) | Sharp, intense signal |
CH2 at position 2 | 2.9-3.1 | Triplet (2H) | Adjacent to nitrogen |
CH2 at position 3 | 3.4-3.6 | Triplet (2H) | Adjacent to aromatic ring |
N-H | 3.5-3.8 | Broad singlet (1H) | May show temperature dependence |
Aromatic protons | 6.5-7.5 | Complex pattern (3H) | Distinctive substitution pattern |
IR Spectroscopy
Key IR absorption bands would include:
-
N-H stretching at 3300-3500 cm-1
-
Aromatic C-H stretching at 3000-3100 cm-1
-
Aliphatic C-H stretching (tert-butyl) at 2950-2970 cm-1
-
C=C aromatic stretching at 1600-1650 cm-1
Biological Activity and Applications
Therapeutic Area | Possible Activity | Structural Rationale | Related Compounds |
---|---|---|---|
Anticancer | Antiproliferative effects | Indoline scaffold with lipophilic substituent | 6-(tert-Butyl)indolin-2-one derivatives |
Antimicrobial | Activity against bacterial pathogens | Enhanced membrane penetration due to lipophilicity | Substituted indolines with various functional groups |
Neurological | Interaction with CNS receptors | Structural resemblance to neurotransmitter scaffolds | Various indole and indoline alkaloids |
Anti-inflammatory | Modulation of inflammatory pathways | Potential interaction with enzymes in inflammation cascade | Indolin-2-one derivatives |
Synthetic Applications
6-(tert-Butyl)indoline could serve as a valuable building block in synthetic chemistry:
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As a precursor for more complex heterocyclic compounds
-
In the synthesis of potential pharmacophores
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As a component in the development of functional materials
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As an intermediate in the preparation of specialized catalysts or ligands
Structure-Activity Relationship Analysis
Influence of the tert-Butyl Group
The tert-butyl substituent at position 6 significantly impacts the properties and potential biological activity of the molecule in several ways:
Table 7: Effects of tert-Butyl Substitution
Property | Effect of tert-Butyl Group | Potential Consequences |
---|---|---|
Steric Properties | Introduces significant bulk | May affect binding to biological targets |
Electronic Properties | Electron-donating | Increases electron density in the aromatic ring |
Lipophilicity | Substantial increase | Enhanced membrane permeability |
Metabolic Stability | Protection against certain metabolic pathways | Potentially improved pharmacokinetic profile |
Solubility Profile | Decreased aqueous solubility | May require formulation strategies for drug applications |
Comparative Analysis with Related Compounds
Table 8: Comparison with Structurally Related Compounds
Compound | Structural Difference | Expected Impact on Properties |
---|---|---|
Indoline | Lacks tert-butyl group | Lower lipophilicity, different electronic properties |
6-(tert-Butyl)indole | Contains double bond in five-membered ring | More rigid structure, different reactivity pattern |
6-(tert-Butyl)indolin-2-one | Contains carbonyl at position 2 | Additional hydrogen bond acceptor, different biological interaction profile |
tert-Butyl 6-nitro-1H-indole-1-carboxylate | Different core structure with nitro group | Distinctly different electronic properties and reactivity |
Compounds like tert-butyl 6-nitro-1H-indole-1-carboxylate exhibit biological activity against various targets, suggesting that the 6-(tert-Butyl)indoline scaffold might display similar potential with appropriate structural modifications.
Current Research and Future Directions
Gaps in Current Knowledge
Several areas remain unexplored regarding 6-(tert-Butyl)indoline:
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Optimized synthetic methodologies specifically for this compound
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Comprehensive physical and spectroscopic characterization
-
Systematic evaluation of biological activities
-
Structure-activity relationship studies with derivatives
Promising Research Directions
Table 9: Potential Research Areas
Research Focus | Objectives | Potential Approaches |
---|---|---|
Synthetic Methodology | Develop efficient, regioselective synthesis | Exploration of catalytic systems, flow chemistry |
Biological Screening | Identify potential therapeutic applications | High-throughput screening against various targets |
Medicinal Chemistry | Develop biologically active derivatives | Systematic modification of core structure |
Material Science | Explore applications in functional materials | Incorporation into polymers or photoactive systems |
The hydroxymethyl-substituted indole derivatives show various biological activities including antimicrobial effects against S. aureus and anticancer properties against breast cancer cells, suggesting that systematic modification of the 6-(tert-Butyl)indoline structure could yield compounds with similar or enhanced activities.
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